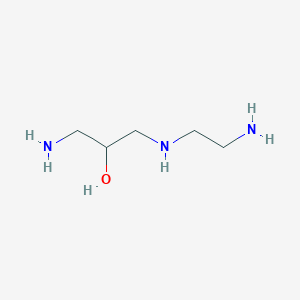
Amino-3-(2-aminoethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-3-(2-aminoethylamino)propan-2-ol is a versatile organic compound with the molecular formula C5H15N3O It is an amino alcohol, which means it contains both amine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino-3-(2-aminoethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-hydroxypropylamine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the reduction of 3-(2-nitroethylamino)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reduction process yields the desired amino alcohol with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Amino-3-(2-aminoethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Amino-3-(2-aminoethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Amino-3-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-propanol: A simpler amino alcohol with similar functional groups but different reactivity.
3-Amino-1-propanol: Another amino alcohol with a different arrangement of functional groups.
1-Aminopropan-2-ol: An isomer with distinct chemical properties.
Uniqueness
Amino-3-(2-aminoethylamino)propan-2-ol is unique due to its dual amine groups and hydroxyl group, which provide a versatile platform for various chemical reactions. Its structure allows for the formation of complex derivatives, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C5H15N3O |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
1-amino-3-(2-aminoethylamino)propan-2-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2 |
InChI-Schlüssel |
JKWUKVQMFDEVES-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCC(CN)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
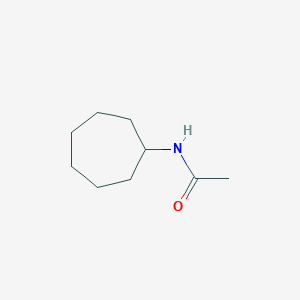
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
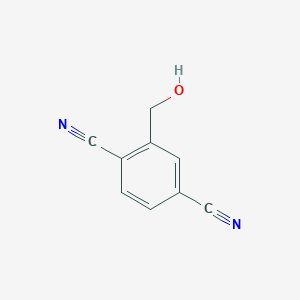
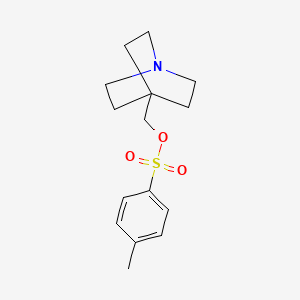
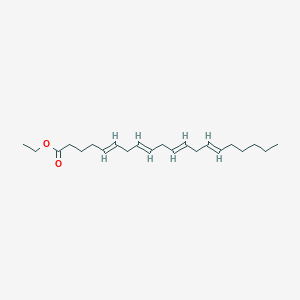
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
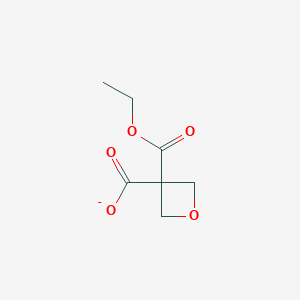
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
